N-(4-nitrophenyl)naphthalen-1-amine
Description
Properties
CAS No. |
20983-63-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(4-nitrophenyl)naphthalen-1-amine |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)14-10-8-13(9-11-14)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
InChI Key |
PXFHOLDWAULBMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)[N+](=O)[O-] |
Other CAS No. |
20983-63-5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 4 Nitrophenyl Naphthalen 1 Amine and Analogues
Direct Synthetic Routes to N-(4-nitrophenyl)naphthalen-1-amine Scaffolds
The most direct methods for the construction of the this compound framework involve the formation of a carbon-nitrogen bond between a naphthalene (B1677914) and a nitrophenyl unit. Key strategies include condensation reactions to form an intermediary imine, followed by reduction, and direct aminolysis-based approaches.
Condensation Reactions and Imine Formation in Naphthalenamine Derivatives
Condensation reactions are a fundamental strategy in organic synthesis for the formation of carbon-nitrogen double bonds (imines or Schiff bases). researchgate.net These reactions typically involve the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. In the context of this compound synthesis, this could involve the reaction of naphthalen-1-amine with 4-nitrobenzaldehyde. The resulting imine can then be reduced to the desired secondary amine.
The general mechanism for imine formation proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. The reaction is often reversible and driven to completion by the removal of water.
A related approach involves the MacDonald condensation method, which has been utilized in the synthesis of bisphenylmethanes from aromatically substituted aminothiazoles and aromatic aldehydes. ktu.edu This highlights the versatility of condensation reactions in creating complex aromatic structures.
Aminolysis-Based Synthetic Strategies
Aminolysis involves the reaction of a substance with an amine, leading to the cleavage of a bond. In the synthesis of diarylamines, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are paramount. wikipedia.orgorganic-chemistry.org These reactions provide powerful and versatile methods for the formation of C-N bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. nih.govyoutube.com This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency. For the synthesis of this compound, this could involve the coupling of 1-halonaphthalene with 4-nitroaniline (B120555) or 1-aminonaphthalene with a 4-halonitrobenzene. A significant advancement in this area is the development of methods for the Buchwald-Hartwig amination of nitroarenes, which allows for the direct use of nitro compounds as coupling partners. nih.gov
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates. For instance, the reaction could be employed by coupling 1-chloro-4-nitrobenzene (B41953) with naphthalen-1-amine. nih.gov
| Coupling Reaction | Catalyst System | Typical Reactants | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands | Aryl halide/triflate and an amine | Mild reaction conditions, broad substrate scope. nih.govyoutube.com |
| Ullmann Condensation | Copper catalyst | Aryl halide and an amine | Often requires higher temperatures, useful for specific substrates. wikipedia.orgorganic-chemistry.org |
Synthesis of Nitrophenyl-Substituted Naphthalene Derivatives via Azo Coupling
Azo coupling is a classic organic reaction that forms an azo compound (R-N=N-R') through the reaction of a diazonium salt with an electron-rich aromatic compound. While this method primarily produces azo compounds, they can be precursors to the target amine through subsequent reduction of the azo linkage.
Diazotization of Precursors
The first step in an azo coupling reaction is the diazotization of a primary aromatic amine. ijorarjournal.com For the synthesis of a precursor to this compound, 4-nitroaniline would be the starting material. Diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.cacuhk.edu.hk The resulting diazonium salt, 4-nitrobenzenediazonium (B87018) chloride, is a highly reactive electrophile.
Electrophilic Aromatic Substitution in Azo Coupling
The second step is the electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling partner. ijorarjournal.com In this case, naphthalen-1-amine or a derivative like 1-naphthol (B170400) would serve as the coupling component. The diazonium ion attacks the aromatic ring of the coupling partner, typically at the para position to the activating group. unb.ca The product of coupling 4-nitroaniline with 1-naphthol is an azo dye. unb.cachegg.com
The general reaction is as follows: Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺
The resulting azo compound can then be subjected to reduction conditions (e.g., using sodium dithionite (B78146) or catalytic hydrogenation) to cleave the azo bond and reduce the nitro group, which would ultimately yield the desired this compound, although this represents a multi-step approach.
Multi-Step Synthesis of Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound often requires multi-step sequences to introduce desired substituents on either the naphthalene or the nitrophenyl ring. These synthetic strategies allow for the fine-tuning of the molecule's electronic and photophysical properties for specific applications.
For instance, the synthesis of novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines has been achieved through a multi-step methodology, demonstrating the feasibility of incorporating complex heterocyclic moieties. researchgate.net Similarly, functionalized N-(4-naphthalen-1-yl)aminothiazole derivatives have been synthesized, showcasing the adaptability of the naphthalen-1-amine scaffold. ktu.edu
A common strategy involves the initial synthesis of a core structure, which is then further modified. For example, a nitro-substituted diarylamine can be synthesized, and the nitro group can subsequently be reduced to an amine. This newly formed amino group can then be acylated or reacted with other electrophiles to introduce a wide range of functionalities. An example of this is the synthesis of N-(4-aminophenyl)-substituted benzamides, where a nitro group is reduced to an amine and then acylated.
Modern synthetic methods provide efficient pathways for creating these analogues. For example, a multicomponent protocol for the synthesis of highly functionalized γ-lactam derivatives from aromatic amines highlights the power of convergent synthetic strategies. nih.gov Furthermore, chemoenzymatic approaches, combining biocatalytic aminations with Buchwald-Hartwig N-arylation, offer a one-pot method for the synthesis of chiral N-arylamines. nih.gov
Incorporation of Heterocyclic Rings (e.g., Pyrazoles, Oxadiazoles, Triazines)
The integration of heterocyclic moieties such as pyrazoles, oxadiazoles, and triazines into the structure of N-aryl amines is a common strategy to create novel analogues. These heterocyclic rings can significantly influence the electronic and steric properties of the parent molecule.
For instance, the synthesis of various heterocyclic derivatives often starts from a precursor like 4-nitrophenyl-1-piperidinostyrene, which can react with an aromatic diazonium salt to form an arylhydrazonal intermediate. researchgate.netresearchgate.net This intermediate is a versatile precursor for constructing different heterocyclic systems. Condensation with active methylene (B1212753) compounds can yield pyridazine (B1198779) derivatives, while reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of oxadiazole and 1,2,3-triazole derivatives. researchgate.netresearchgate.net Furthermore, reaction of an arylhydrazononitrile intermediate with chloroacetonitrile (B46850) can afford 4-aminopyrazole derivatives. researchgate.netresearchgate.net
Another approach involves the synthesis of 1,3,4-oxadiazole-naphthalene hybrids. nih.gov This can be achieved by first preparing an acid hydrazide from a naphthalene-containing starting material. nih.gov The acid hydrazide is then reacted with carbon disulphide in the presence of potassium hydroxide (B78521) to form the 1,3,4-oxadiazole-2-thiol (B52307) scaffold. nih.gov This key intermediate can then be coupled with various substituted chloroacetanilides to generate a library of 1,3,4-oxadiazole-naphthalene hybrids. nih.gov Research has also explored the synthesis of energetic metal-organic frameworks (EMOFs) by combining polynitro-pyrazole and 5-nitroamine-1,2,4-oxadiazole ligands with metal ions, resulting in complex 3D structures. rsc.org
The synthesis of triazole derivatives can be accomplished through various routes. For example, naphthylimine triazole derivatives have been synthesized from naphthalic anhydride, with one such derivative incorporating a propargyl piperazine (B1678402) moiety. mdpi.com
The following table summarizes the key heterocyclic rings incorporated into analogues and the general synthetic approaches.
| Heterocyclic Ring | General Synthetic Approach | Starting Materials Example |
| Pyrazole | Reaction of an arylhydrazononitrile with chloroacetonitrile. researchgate.netresearchgate.net | 4-Nitrophenyl-1-piperidinostyrene, chloroacetonitrile. researchgate.netresearchgate.net |
| Oxadiazole | Reaction of an arylhydrazonal with hydroxylamine hydrochloride researchgate.netresearchgate.net or cyclization of an acid hydrazide with carbon disulphide. nih.gov | Arylhydrazonoethanal, hydroxylamine hydrochloride researchgate.net; Acid hydrazide, carbon disulphide. nih.gov |
| Triazine | Not explicitly detailed for this compound in the provided context. | Not available. |
| Pyridazine | Condensation of an arylhydrazonal with active methylene compounds. researchgate.netresearchgate.net | Arylhydrazonal, malononitrile (B47326) or ethyl cyanoacetate. researchgate.net |
| 1,2,3-Triazole | Reaction of an arylhydrazonal with hydroxylamine hydrochloride. researchgate.netresearchgate.net | Arylhydrazonoethanal, hydroxylamine hydrochloride. researchgate.net |
Derivatization via Phosphonation and Other Coupling Reactions
The introduction of a phosphonate (B1237965) group to create α-aminophosphonate analogues is a significant derivatization strategy. These compounds are structurally similar to α-amino acids and are of interest for their potential biological activities. tandfonline.comresearchgate.net The synthesis of α-aminophosphonate analogues can be achieved through a multi-step process.
A common starting material is p-hydroxybenzaldehyde, which is first reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield an ethyl ester. nih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov Subsequent reaction with various aromatic aldehydes produces arylidene derivatives. nih.gov These derivatives are then reacted with appropriate amines, such as 1-naphthylamine (B1663977) or 2-nitroaniline, and triphenylphosphite to yield the final α-aminophosphonate products. tandfonline.comnih.gov
The reaction of 1-naphthylamine with chlorodiphenylphosphine (B86185) in the presence of triethylamine (B128534) yields (1-NHC10H7)PPh2. This phosphine can then be reacted with elemental sulfur or selenium to produce the corresponding thiophosphinoyl or selenophosphinoyl derivatives. researchgate.net
Another important class of reactions involves the direct amination of naphthylamine derivatives. For example, the C4-H amination of N-(naphthalen-1-yl)picolinamide derivatives with azodicarboxylates can be catalyzed by silver(I) at room temperature. mdpi.com This reaction demonstrates the feasibility of direct C-H functionalization to introduce new nitrogen-containing groups.
The following table details examples of phosphonated and coupled derivatives.
| Derivative Type | Synthetic Approach | Key Reagents |
| α-Aminophosphonates | Multi-step synthesis involving formation of an arylidene derivative followed by reaction with an amine and triphenylphosphite. tandfonline.comnih.gov | p-Hydroxybenzaldehyde, ethyl chloroacetate, hydrazine hydrate, aromatic aldehydes, 1-naphthylamine, triphenylphosphite. nih.gov |
| N-(Diphenylphosphino)-naphthylamine Chalcogenides | Reaction of 1-naphthylamine with chlorodiphenylphosphine, followed by reaction with sulfur or selenium. researchgate.net | 1-Naphthylamine, chlorodiphenylphosphine, sulfur, selenium. researchgate.net |
| C4-Aminated Naphthylamines | Silver(I)-catalyzed C-H amination with azodicarboxylates. mdpi.com | N-(naphthalen-1-yl)picolinamide, diisopropyl azodicarboxylate, AgOAc. mdpi.com |
Nitration Techniques for Naphthoquinone Derivatives
Nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring, and nitrated compounds are important intermediates in the synthesis of dyes, plastics, and other materials. mdpi.comresearchgate.net For naphthoquinone derivatives, which are structurally related to the naphthalene core of the title compound, several nitration methods have been explored.
The conventional method for nitrating phenylamino-1,4-naphthoquinone derivatives involves the use of a mixture of concentrated nitric acid and sulfuric acid. mdpi.com However, to achieve mononitration or to work under milder conditions, alternative methods have been developed. These include using diluted acids or weaker acids. mdpi.comresearchgate.net
Another approach is the use of nitrate (B79036) salts, such as copper nitrate or sodium nitrate, often in the presence of an acid like acetic acid or oxalic acid. mdpi.comresearchgate.net For instance, reacting phenylamino-1,4-naphthoquinone derivatives with copper nitrate in acetic acid can yield mononitrated products. mdpi.com A solvent-free method involves grinding the naphthoquinone derivative with oxalic acid and sodium nitrate and heating the mixture. mdpi.comresearchgate.net
The Michael addition of a nitrated aniline (B41778) to a naphthoquinone in the presence of a Lewis acid catalyst (e.g., CeCl₃ or FeCl₃) is another effective strategy for producing nitrophenyl amino naphthoquinones, particularly for obtaining mononitrated products in the meta or para positions. mdpi.comresearchgate.net
Direct nitration of 1,4-naphthoquinone (B94277) itself to produce 5-nitro-1,4-naphthoquinone can be achieved using nitric acid in the presence of a high concentration of sulfuric acid. google.com The reaction temperature and the dehydrating value of the sulfuric acid are critical parameters for achieving a high yield and purity of the desired product. google.com
Below is a table summarizing various nitration techniques.
| Nitration Technique | Reagents | Key Features |
| Conventional Acid Mixture | Concentrated HNO₃ and H₂SO₄. mdpi.com | Standard method for nitration. mdpi.com |
| Nitrate Salts | Copper nitrate in acetic acid mdpi.com; NaNO₃ with oxalic acid (solvent-free). mdpi.comresearchgate.net | Milder conditions, suitable for mononitration. mdpi.comresearchgate.net |
| Michael Addition | Nitrated aniline, 1,4-naphthoquinone, Lewis acid (CeCl₃ or FeCl₃). mdpi.comresearchgate.net | Good yields for monosubstituted derivatives. mdpi.comresearchgate.net |
| Direct Nitration of 1,4-Naphthoquinone | Nitric acid in concentrated sulfuric acid. google.com | Produces 5-nitro-1,4-naphthoquinone under specific conditions. google.com |
| Acetonitrile (B52724) as Solvent | Nitric acid in acetonitrile, with or without sulfuric acid. google.com | Can moderate reaction speed and influence product distribution. google.com |
Purification and Isolation Techniques for Synthesized Compounds
The purification and isolation of the synthesized this compound and its analogues are critical steps to obtain compounds of high purity, which is essential for their characterization and further applications. The primary methods employed are chromatographic separation and recrystallization.
Chromatographic Separation Methods (e.g., Flash Column Chromatography)
Flash column chromatography is a widely used technique for the purification of organic compounds due to its speed and efficiency. rochester.eduphenomenex.com It operates by pushing the eluent through a column of adsorbent material, typically silica (B1680970) gel, under positive pressure, which accelerates the separation process. phenomenex.com
For the purification of amine compounds like this compound, which are basic, special considerations are necessary when using silica gel, as the acidic nature of silica can lead to poor separation, tailing of peaks, and even decomposition of the compound. biotage.com To counteract these issues, several strategies can be employed:
Addition of a competing amine: A small amount of a volatile base like triethylamine or pyridine (B92270) (around 0.1%) can be added to the eluent to neutralize the acidic sites on the silica gel. rochester.edubiotage.com
Use of alternative stationary phases: Instead of silica, basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase for the purification of basic amines. biotage.com
Reversed-phase chromatography: This technique, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, is another effective method for purifying amines. biotage.comsielc.com By adjusting the pH of the mobile phase to be alkaline, basic amines are deprotonated, making them more lipophilic and thus more retained and better separated. biotage.com For ionizable compounds, the use of buffers like ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and retention. biotage.com
The choice of solvent system is crucial for a successful separation. Common solvent systems for normal-phase chromatography include mixtures of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol. rochester.edu The ideal solvent system is typically identified by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of around 0.3 for the desired compound. rochester.edu
High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for the analysis and purification of N-phenyl-1-naphthylamine and its isomers. sielc.comdtic.milosha.gov Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, can effectively separate these compounds. sielc.com
Recrystallization Techniques for Single Crystal Growth
Recrystallization is a fundamental technique for purifying solid compounds and is the primary method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a crystalline solid.
The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing organic compounds include ethanol, methanol, and toluene. For example, N-phenyl-1-naphthylamine can be recrystallized from alcohol to yield prisms or from ligroin to form leaflets. nih.gov
For growing single crystals, the slow evaporation of a saturated solution at a constant temperature is a widely used method. nih.gov This technique allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals. For instance, single crystals of 1-(4-nitrophenyl)pyrrolidine (B158401) have been successfully grown using the slow evaporation solution growth technique. nih.gov
In some cases, specialized techniques are employed to control nucleation and crystal growth. One such method involves using a single nanopipette to create a localized supersaturated environment at the interface between a sample solution and a precipitating solution. nih.gov By controlling the exchange of matter through an applied electrical potential, the nucleation and growth of a single crystal can be precisely managed. nih.gov
Etching techniques, where the surface of a grown crystal is treated with a solvent or a chemical reagent, can be used to analyze the growth features and defects of the crystal. nih.gov
Structural Elucidation and Advanced Characterization of N 4 Nitrophenyl Naphthalen 1 Amine Systems
X-ray Crystallographic Analysis of N-(4-nitrophenyl)naphthalen-1-amine and Derivatives
X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. For this compound systems, this technique provides a wealth of information, from the fundamental dimensions of the crystal lattice to the subtle forces that dictate molecular assembly.
Determination of Unit Cell Parameters and Space Group Symmetry
For instance, the derivative 4-Nitrophenyl naphthalene-1-sulfonate (B229774) crystallizes in a monoclinic system with the space group P21/n. nih.gov Another derivative, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, was found to have a triclinic crystal system. nih.gov A related azo dye, (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov These variations highlight how molecular modifications influence the packing and symmetry in the solid state.
Below is a table summarizing the unit cell parameters for selected derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Nitrophenyl naphthalene-1-sulfonate nih.gov | C₁₆H₁₁NO₅S | Monoclinic | P21/n | 13.4407 | 6.2990 | 18.2556 | 90 | 106.296 | 90 | 1483.48 | 4 |
| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine nih.gov | C₁₇H₁₁Br₂N₃O₄ | Triclinic | P-1 | 8.3675 | 8.5812 | 12.2691 | 76.973 | 81.053 | 76.302 | 829.00 | 2 |
| (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov | C₁₆H₁₁N₃O₃ | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - |
Analysis of Molecular Conformation: Dihedral Angles and Torsion Angles
The conformation of a molecule is described by its dihedral and torsion angles, which detail the rotation around single bonds. gonzaga.eduproteinstructures.com In this compound systems, a key conformational feature is the dihedral angle between the planar naphthalene (B1677914) ring system and the nitrophenyl ring. This angle indicates the degree of twist between the two aromatic moieties.
In 4-Nitrophenyl naphthalene-1-sulfonate , the plane of the benzene (B151609) ring is twisted significantly, forming a dihedral angle of 63.39° with the naphthalene ring system. nih.gov
For 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine , the dihedral angle between the naphthalene system and the benzene ring is 52.86°. nih.gov
In a related compound, 4-Nitro-N-(3-nitrophenyl)benzamide , the dihedral angle between the two benzene rings is 26.1°. otterbein.edu
Conversely, the molecule (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one is nearly coplanar, with a small dihedral angle of just 2.63° between the naphthol and benzene rings, suggesting significant electron delocalization across the molecule. nih.gov
The orientation of the nitro group relative to its attached phenyl ring is also a critical conformational parameter. In 4-Nitrophenyl naphthalene-1-sulfonate, the nitro group is twisted by 10.73° from the benzene ring plane. nih.gov In 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the nitro group on the naphthalene ring is nearly coplanar (5.6°), likely due to an intramolecular hydrogen bond, while the nitro group on the benzene ring is significantly twisted (53.6°). nih.gov
| Compound | Dihedral/Torsion Angle | Value (°) |
| 4-Nitrophenyl naphthalene-1-sulfonate nih.gov | Naphthalene Ring vs. Benzene Ring | 63.39 |
| 4-Nitrophenyl naphthalene-1-sulfonate nih.gov | Nitro Group vs. Benzene Ring | 10.73 |
| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine nih.gov | Naphthalene System vs. Benzene Ring | 52.86 |
| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine nih.gov | Naphthyl Nitro vs. Naphthalene System | 5.6 |
| (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov | Naphthol Ring vs. Benzene Ring | 2.63 |
Investigations of Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal lattice is directed by a combination of non-covalent interactions. These forces, though weaker than covalent bonds, are crucial in determining the final crystal structure and its properties.
Hydrogen bonds are highly directional interactions that play a significant role in the supramolecular assembly of nitrophenyl and naphthalene derivatives. nih.gov In the crystal structures of these systems, both conventional N-H···O and weaker C-H···O hydrogen bonds are frequently observed.
N-H···O Interactions : In related amide structures, intermolecular hydrogen bonding between an amide N-H group and a neighboring molecule's oxygen is a common motif. nsf.gov For example, in the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, an intramolecular N-H···O hydrogen bond is proposed to be responsible for the near-coplanarity of the nitro group with the naphthalene ring. nih.gov
C-H···O Interactions : Weak C-H···O interactions are also prevalent and contribute to the stability of the crystal packing. In 4-Nitrophenyl naphthalene-1-sulfonate, weak intermolecular C-H···O interactions stabilize the crystal packing. nih.gov Similarly, the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine features C-H···O interactions involving the methylene (B1212753) H atoms and the phenyl-attached nitro group. nih.gov In the structure of (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, strong intermolecular C-H···O hydrogen bonds link molecules into chains. nih.gov
| Compound | Hydrogen Bond Type | Donor-H···Acceptor | Description |
| (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov | Intramolecular N-H···O | N1-H1···O1 | Stabilizes molecular conformation. |
| (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one nih.gov | Intermolecular C-H···O | C2-H2···O1 | Forms chains propagating along the a-axis. |
| 4-Nitrophenyl naphthalene-1-sulfonate nih.gov | Intermolecular C-H···O | C-H···O | Stabilizes the overall crystal packing. |
| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine nih.gov | Intramolecular N-H···O | N-H···O | Influences planarity of the naphthyl nitro group. |
The aromatic rings in this compound systems facilitate π-π stacking interactions, which are attractive, non-covalent interactions between aromatic rings. nih.gov These interactions are crucial for the stabilization of crystal structures containing multiple aromatic systems.
In the crystal packing of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, molecules are linked into a three-dimensional array by extensive π–π interactions involving both the naphthalene and benzene rings, with centroid-to-centroid distances ranging from 3.5295 Å to 3.9629 Å. nih.gov Another related compound, 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, exhibits significant π–π stacking interactions between benzene and naphthalene rings with a centroid-centroid distance of 3.607 Å. nih.gov The presence of electron-withdrawing nitro groups can enhance these interactions with electron-rich aromatic rings. nih.govresearchgate.net
Underlying all intermolecular interactions are the ubiquitous van der Waals forces and electrostatic interactions. libretexts.orgwikipedia.org Van der Waals forces, which include London dispersion forces, arise from temporary fluctuations in electron density, creating transient dipoles. libretexts.org These forces are significant in large molecules with extensive surface areas like this compound.
Supramolecular Assembly and Aggregation Patterns in Solid State
The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the molecular structure—comprising a bulky naphthalene system, a polar nitro group, and a hydrogen-bond-donating secondary amine—suggests a complex and robust supramolecular assembly. The primary driving forces for crystal packing in related sulfonamides and other aromatic compounds are strong intermolecular hydrogen bonds and π-π interactions. nih.gov
For this compound, it is anticipated that the amine proton (N-H) will act as a hydrogen bond donor, likely interacting with the highly electronegative oxygen atoms of the nitro group on an adjacent molecule. This could lead to the formation of N—H···O hydrogen bonds, a common and stabilizing interaction in crystals of nitro-anilino compounds. mdpi.comnih.gov Such interactions can organize molecules into defined motifs like chains or dimers.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal space into regions where the electron density of a given molecule dominates, the Hirshfeld surface provides a detailed map of all close contacts between neighboring molecules.
For this compound, a Hirshfeld surface analysis would be expected to reveal the following key features:
d_norm Surface : This surface is mapped with a color scale that highlights intermolecular contacts shorter than, equal to, and longer than the van der Waals radii. Bright red spots on the d_norm surface are indicative of very close contacts, which correspond to the strongest intermolecular interactions. nih.govnih.gov For this molecule, prominent red spots would be anticipated near the amine (N-H) and nitro (NO₂) groups, visually confirming the presence of N—H···O hydrogen bonds. nih.goviucr.org
This analysis provides a quantitative breakdown of the forces stabilizing the crystal structure, offering insights beyond simple geometric descriptions. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton and the connectivity of atoms. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the naphthalene ring, the nitrophenyl ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons : The protons on the two aromatic rings will resonate in the downfield region, typically between 6.5 and 8.5 ppm. rsc.org The protons on the nitrophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group (NO₂) would be the most deshielded, appearing at the lowest field (likely >8.0 ppm). chemicalbook.com The protons on the naphthalene ring system will exhibit a more complex pattern of doublets, triplets, or multiplets due to intricate spin-spin coupling. chemicalbook.com
Amine Proton (N-H) : The chemical shift of the N-H proton is variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding. msu.eduresearchgate.net It typically appears as a broad singlet and could be found over a wide range, potentially overlapping with the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related structural motifs.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 5.0 - 9.5 | broad singlet |
| Protons on Nitrophenyl Ring (ortho to NO₂) | 8.0 - 8.3 | doublet |
| Protons on Nitrophenyl Ring (meta to NO₂) | 6.8 - 7.2 | doublet |
| Protons on Naphthalene Ring | 7.0 - 8.2 | multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment. pharmacy180.com
Aromatic Carbons : The aromatic carbons of both the naphthalene and nitrophenyl rings will resonate in the range of approximately 110 to 160 ppm. oregonstate.edu
Quaternary Carbons : The carbon atoms attached to the nitro group (C-NO₂) and the amine nitrogen (C-N) are quaternary and will typically show weaker signals. oregonstate.edu The carbon bearing the nitro group is expected to be significantly downfield due to the group's strong electron-withdrawing nature. Conversely, the carbons attached to the nitrogen atom will also be shifted downfield. nih.govwisc.edu The specific assignments for the numerous carbons in the naphthalene system would require advanced 2D NMR techniques such as HSQC and HMBC for unambiguous correlation. mdpi.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related structural motifs.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbons in Naphthalene Ring System | 110 - 140 |
| Carbons in Nitrophenyl Ring | 113 - 152 |
| Carbon attached to NO₂ group | 139 - 145 |
| Carbon in Naphthalene attached to NH | 140 - 148 |
| Carbon in Phenyl ring attached to NH | 145 - 152 |
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Analysis of Aromatic C-H and C=C Stretching Vibrations
The IR and Raman spectra of this compound will be dominated by vibrations associated with its aromatic framework and key functional groups.
Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic rings typically appear at frequencies above 3000 cm⁻¹. These are often observed as a group of sharp, medium-to-weak intensity bands in the region of 3000-3150 cm⁻¹. msu.edu
Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic absorptions in the 1400-1650 cm⁻¹ region of the spectrum. msu.eduresearchgate.net For this compound, multiple strong bands are expected in this region, corresponding to the vibrations of both the naphthalene and the nitrophenyl rings. These bands confirm the presence of the aromatic systems.
In addition to these, other key vibrations would include the N-H stretch (typically a sharp peak around 3300-3500 cm⁻¹), and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netnih.gov
Table 3: Characteristic IR/Raman Vibrational Frequencies This table is generated based on typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3150 |
| Aromatic C=C | Stretching | 1400 - 1650 |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| NO₂ (nitro group) | Asymmetric Stretch | 1500 - 1560 |
| NO₂ (nitro group) | Symmetric Stretch | 1300 - 1370 |
Identification of Nitro Group Vibrational Frequencies
The nitro (NO₂) group is a prominent feature of the this compound molecule, and its vibrational frequencies are sensitive to its electronic environment. The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).
For aromatic nitro compounds, the asymmetric N-O stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com These bands are generally strong and can be readily identified in an IR spectrum. The conjugation of the nitro group with the phenyl ring in this compound influences the position of these bands.
Studies on similar aromatic nitro compounds provide a good reference for the expected frequencies. For example, in m-nitrotoluene, the asymmetric and symmetric N-O stretches are observed at 1537 cm⁻¹ and 1358 cm⁻¹, respectively. orgchemboulder.com In 4-nitrophenyl-4'-nitrobenzoate, the symmetric and asymmetric stretching vibrations of the nitro groups are reported at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Another related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, shows NO₂ stretching modes at 1398 cm⁻¹ and 1347 cm⁻¹ in the IR spectrum. esisresearch.org
Based on these comparative data, the vibrational frequencies for the nitro group in this compound can be confidently assigned.
Table 2: Vibrational Frequencies of Nitro Groups in Aromatic Compounds
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Reference |
| Aromatic Nitro Compounds (General) | 1550-1475 | 1360-1290 | orgchemboulder.com |
| m-Nitrotoluene | 1537 | 1358 | orgchemboulder.com |
| 4-Nitrophenyl-4'-nitrobenzoate | 1523 | 1343 | researchgate.net |
| 5-Nitro-2-(4-nitrobenzyl) benzoxazole | 1398, 1347 | - | esisresearch.org |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic and Photophysical Investigations of N 4 Nitrophenyl Naphthalen 1 Amine
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of N-(4-nitrophenyl)naphthalen-1-amine. The absorption spectrum is characterized by transitions originating from its constituent aromatic systems and the interplay between the donor and acceptor units.
Electronic Transitions and Absorption Maxima
The electronic spectrum of this compound is expected to display absorption bands corresponding to localized π→π* transitions within the naphthalene (B1677914) and nitrophenyl aromatic rings. These high-energy bands are typical for aromatic compounds. medchemexpress.com More significantly, due to the linkage of the electron-donating naphthalenamine group with the electron-withdrawing nitrobenzene (B124822) group, a distinct, lower-energy absorption band is anticipated. This band arises from an intramolecular charge transfer (ICT) transition, where the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the naphthalenamine donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the nitrophenyl acceptor. For analogous donor-acceptor molecules, this ICT band is the lowest energy transition and is responsible for the color of the compound. mdpi.com
Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromic Effects
The ICT nature of the lowest energy absorption band in this compound makes it highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The excited state, possessing a significant charge transfer character, is expected to be much more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This differential stabilization leads to a decrease in the energy gap for the electronic transition.
This behavior results in a bathochromic shift (a shift to longer wavelengths or red shift) of the ICT absorption maximum as the solvent polarity increases. Such positive solvatochromism is a defining characteristic of molecules with strong ICT character. Studies on similar naphthalimide derivatives confirm that the electronic absorption and fluorescence spectra are sensitive to the polarity of the surrounding environment. mdpi.comresearchgate.net
Fluorescence and Luminescence Spectroscopy
Fluorescence spectroscopy provides deeper insights into the fate of the excited state, revealing information about the emission properties, efficiency, and dynamics of the charge transfer state.
Emission Wavelengths and Quantum Yield Determinations
Following excitation into its ICT absorption band, this compound is expected to exhibit fluorescence from the highly polar ICT state. A key feature of this emission is a large Stokes shift—a significant difference in energy between the absorption and emission maxima. This shift arises from geometric relaxation in the excited state and the reorientation of solvent molecules around the newly formed, highly polar excited state.
The fluorescence quantum yield (the efficiency of light emission) is highly dependent on the molecular structure and the solvent environment. For many donor-acceptor systems, the quantum yield is often observed to decrease in more polar solvents. This quenching is frequently attributed to the formation of a fully charge-separated, non-fluorescent state known as a twisted intramolecular charge transfer (TICT) state. In polar environments, the molecule can twist around the donor-acceptor bond to reach this lower-energy, non-radiative state, thus reducing fluorescence efficiency. For example, related naphthalimide derivatives show quantum yields that vary significantly with solvent nature, with reported values ranging from as low as 0.01 to as high as 0.87. mdpi.comresearchgate.net
Table 1: Illustrative Photophysical Data for an Analogous Naphthalimide Derivative in Different Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Dioxane | 410 | 500 | 4390 | 0.87 |
| Methanol | 420 | 550 | 5870 | 0.01 |
Note: Data is illustrative and based on the behavior of related naphthalimide derivatives to demonstrate solvent effects. mdpi.comresearchgate.netrsc.org
Solvent Polarity Effects on Emission Characteristics
The emission spectrum of this compound is expected to show pronounced solvatochromism. As solvent polarity increases, the highly polar ICT excited state becomes more stabilized, leading to a significant red shift in the fluorescence emission wavelength. This effect is often more dramatic for emission than for absorption. The Lippert-Mataga relationship, which correlates the Stokes shift to the solvent polarity and the change in dipole moment between the ground and excited states, is a common tool used to quantify this behavior in similar systems. rsc.org The strong dependence of the emission on solvent polarity in related compounds, such as 4-Amino naphthalene-1-sulfonic acid derivatives, highlights their potential use as polarity sensors. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and the elucidation of the structural features of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides unequivocal confirmation of its molecular mass and offers significant insights into its gas-phase ion chemistry.
The nominal molecular weight of this compound is 278 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition. In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound.
While specific mass spectral data for this compound is not widely published, analysis of its constituent parts and closely related isomers, such as N-(4-nitrophenyl)naphthalen-2-amine, allows for a predictive understanding of its fragmentation. The fragmentation of aromatic nitro compounds and diarylamines is well-documented, providing a basis for interpreting the mass spectrum of this compound.
Under electron ionization (EI), the initial event is the formation of the molecular ion, [C₁₆H₁₂N₂O₂]⁺˙. The subsequent fragmentation pathways are influenced by the stability of the resulting fragment ions. Key fragmentation patterns expected for this compound include:
Cleavage of the C-N bond: The bond connecting the nitrophenyl and naphthyl moieties is a likely site of cleavage. This can lead to the formation of ions corresponding to the 4-nitrophenyl group and the naphthalen-1-amine group.
Loss of the nitro group: The nitro group (NO₂) is a common leaving group in mass spectrometry. The loss of NO₂ from the molecular ion would result in a significant fragment ion. This can occur as a direct loss of a neutral NO₂ radical or through rearrangements.
Fragmentation of the naphthalene ring: The naphthalene ring system is relatively stable but can undergo fragmentation, leading to the loss of small neutral molecules like HCN.
Analysis of the closely related isomer, N-(4-nitrophenyl)naphthalen-2-amine, using electrospray ionization (ESI) reveals characteristic fragmentation in both positive and negative ion modes. In positive ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. Its fragmentation would likely involve the loss of the nitro group and cleavage of the C-N bond. In negative ESI-MS/MS, the deprotonated molecule [M-H]⁻ would fragment, potentially through pathways involving the acidic proton on the amine nitrogen.
The mass spectrum of the substructure 4-nitro-1-naphthylamine (B40213) shows a molecular ion peak at m/z 188, which can further fragment by losing the nitro group. nih.govnist.gov This fragmentation behavior of the substructure provides a strong indication of how the larger molecule will behave in the mass spectrometer.
A summary of the expected key ions in the mass spectrum of this compound is presented in the table below.
| m/z | Proposed Fragment Ion | Formula | Origin |
| 278 | Molecular Ion | [C₁₆H₁₂N₂O₂]⁺˙ | Intact Molecule |
| 232 | [M - NO₂]⁺ | [C₁₆H₁₂N₂]⁺ | Loss of nitro group |
| 188 | [C₁₀H₈N₂O₂]⁺˙ | [C₁₀H₈N₂O₂]⁺˙ | Fragment from C-N bond cleavage (4-nitro-1-naphthylamine cation radical) |
| 142 | [C₁₀H₈N]⁺ | [C₁₀H₈N]⁺ | Loss of NO₂ from the 4-nitro-1-naphthylamine fragment |
| 122 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | Fragment from C-N bond cleavage (4-nitrophenyl cation) |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Fragmentation of the naphthalene ring |
Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound
This detailed fragmentation analysis, derived from the principles of mass spectrometry and data from related compounds, provides a robust framework for the structural confirmation and characterization of this compound.
Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a notable absence of computational and theoretical studies focused specifically on the chemical compound This compound . Despite the existence of extensive research employing computational methods to analyze related molecular structures, such as derivatives of naphthalene and nitroaniline, direct analysis of the target compound appears to be a gap in the current body of research.
Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides critical insights into the electronic and structural properties of molecules. These theoretical investigations are fundamental for understanding molecular behavior and predicting reactivity, spectroscopic properties, and potential applications. Methodologies such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, Time-Dependent Density Functional Theory (TD-DFT), and Non-Covalent Interaction (NCI) analysis are standard tools for these explorations.
While studies on analogous compounds exist, the unique electronic and steric arrangement resulting from the direct linkage of the 4-nitrophenyl group to the naphthalen-1-amine core means that data from these related molecules cannot be accurately extrapolated to this compound. The specific torsion angles between the naphthalene and phenyl rings, the influence of the electron-withdrawing nitro group on the naphthalene system via the amine bridge, and the resulting intramolecular interactions are all unique to this molecule.
Consequently, key data points that would be generated by dedicated computational studies, including optimized bond lengths and angles, HOMO-LUMO energy gaps, maps of electrostatic potential, simulated vibrational spectra, predicted electronic transitions, and the nature of internal non-covalent forces, are not available for this compound. The generation of detailed data tables for each of these analytical areas is therefore not possible at this time.
The absence of this foundational computational data highlights an opportunity for future research to characterize the specific physicochemical properties of this compound, which would be invaluable for any further experimental or applied studies of this compound.
Computational Chemistry and Theoretical Studies of N 4 Nitrophenyl Naphthalen 1 Amine
Non-Covalent Interaction (NCI) Analysis and Energy Estimations
Analysis of Pairwise Interaction Energies
There is no available research detailing the analysis of pairwise interaction energies for N-(4-nitrophenyl)naphthalen-1-amine. This type of analysis is crucial for understanding the nature and strength of non-covalent interactions within molecular dimers or clusters, which can influence the compound's physical properties and crystal packing.
Topological Studies: Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Localized Ionization Energy (ALIE), Reduced Density Gradient (RDG)
Topological analyses of the electron density, such as ELF, LOL, ALIE, and RDG, provide profound insights into chemical bonding and reactivity.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons, helping to visualize covalent bonds and lone pairs. nih.govnih.gov No studies applying ELF or LOL analysis specifically to this compound have been found.
Average Localized Ionization Energy (ALIE): ALIE is a descriptor that identifies the regions from which an electron is most easily removed, pointing to sites susceptible to electrophilic attack. While the principles of ALIE are well-established, specific calculations or surface maps for this compound are not present in the available literature.
Reduced Density Gradient (RDG): The RDG method is used to identify and visualize non-covalent interactions. A search for its application to this compound did not yield any specific results.
Molecular Docking Simulations for Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target like a protein or DNA.
While related structures, such as other naphthalene (B1677914) derivatives, have been investigated as potential tubulin inhibitors, there are no specific molecular docking studies in the searched literature that model the interaction of this compound with tubulin. Such a study would be necessary to predict its binding mode and affinity for this important anticancer target.
The interaction of small molecules with DNA is a key area of research. Computational simulations can elucidate the specific binding modes (e.g., intercalation, groove binding). However, no molecular docking or simulation studies describing the interaction between this compound and DNA were found. Research has been conducted on different naphthyl derivatives and their interactions with DNA, but not on this specific compound. researchgate.netresearchgate.net
Binding energy calculations and the identification of interaction hotspots are direct outcomes of molecular docking simulations. Due to the absence of specific docking studies for this compound with proteins or DNA, no data on its calculated binding energies or key interacting residues (hotspots) are available.
Reaction Mechanisms and Kinetic Studies Involving N 4 Nitrophenyl Naphthalen 1 Amine Derivatives
Mechanistic Pathways of Aminolysis Reactions
The aminolysis of esters and carbonates, especially those with good leaving groups like 4-nitrophenoxide, can proceed through different mechanistic pathways. The two primary routes are the concerted and the stepwise mechanisms, with the latter being more common for these reactive systems.
A central question in the study of aminolysis is whether the nucleophilic attack and the departure of the leaving group occur in a single, synchronous step (concerted mechanism) or through a multi-step process involving one or more intermediates (stepwise mechanism).
In a concerted mechanism , the amine nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs, proceeding through a single transition state. This pathway is often observed in reactions where the formation of a tetrahedral intermediate would be energetically unfavorable. nih.gov For instance, the aminolysis of phenyl 2,4-dinitrophenyl carbonate (PDNPC) with secondary alicyclic amines is consistent with a concerted mechanism. nih.govresearchgate.net
In a stepwise aminolysis reaction, the nucleophilic attack of the amine on the carbonyl or thiocarbonyl carbon leads to the formation of a zwitterionic tetrahedral intermediate (T±) . nih.govnih.gov This intermediate features a positively charged ammonium (B1175870) group from the incoming amine and a negatively charged oxygen or sulfur atom from the original carbonyl/thiocarbonyl group.
It can revert to the starting materials by expelling the amine (rate constant k₋₁).
It can expel the leaving group (e.g., 4-nitrophenoxide) to form the final products (rate constant k₂). nih.gov
It can be deprotonated by a base, typically a second molecule of the amine reactant, to form an anionic tetrahedral intermediate (T⁻) . nih.govrsc.org
The formation of the T⁻ intermediate is a crucial feature in many of these reactions. nih.gov This pathway introduces a second, kinetically significant intermediate and provides a route for catalysis. The reaction of 4-nitrophenyl phenyl thionocarbonate with alicyclic secondary amines, for example, shows evidence of proceeding through both T± and T⁻ intermediates. rsc.org
Kinetic Analysis of Reaction Rates
Kinetic studies are essential for distinguishing between these mechanistic possibilities. By systematically varying reactant concentrations and structures, researchers can map the energy landscape of the reaction and identify the rate-determining step.
The kinetics of aminolysis are typically studied under pseudo-first-order conditions . utexas.eduamazonaws.com In this experimental setup, the concentration of the amine is kept in large excess compared to the concentration of the ester or carbonate substrate. nih.govamazonaws.com As a result, the amine concentration remains effectively constant throughout the reaction. This simplifies the rate law, making the reaction appear to be first-order with respect to the substrate. utexas.edu
The observed rate of reaction is followed by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically. nih.govnih.gov This yields a pseudo-first-order rate coefficient (k_obsd). nih.govnih.gov The relationship between k_obsd and the amine concentration ([Amine]) provides critical mechanistic information. A linear plot of k_obsd versus [Amine] that passes through the origin indicates a simple second-order process, where the slope represents the second-order rate constant (k_N). nih.gov In contrast, a non-linear, upward-curving plot suggests the involvement of a catalytic pathway that is second-order in amine, as discussed in section 6.3. nih.govrsc.org
The Brønsted-type plot is a powerful tool used to investigate the transition state structure by correlating the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the nucleophilic amine. nih.govnih.gov The slope of this plot, known as the Brønsted coefficient (β_nuc), quantifies the sensitivity of the reaction rate to the basicity of the amine.
The value of β_nuc provides insight into the rate-determining step of a stepwise reaction:
A high β_nuc value (e.g., 0.8 to 1.0) indicates that the amine's basicity is a major factor in the rate. This is consistent with a mechanism where the breakdown of the T± intermediate to form products is the rate-determining step, as a significant positive charge develops on the nitrogen atom in the transition state. nih.gov
A low β_nuc value (e.g., 0.2 to 0.4) suggests that the formation of the T± intermediate is the rate-determining step. nih.govnih.gov
A biphasic or curved Brønsted plot is particularly informative, as it signals a change in the rate-determining step (RDS). nih.govrsc.org For the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, the plot is curved, with β_nuc changing from 1.0 for weakly basic amines to 0.3 for strongly basic amines. nih.govresearchgate.net This indicates that for less basic amines, the breakdown of the T± intermediate is rate-limiting, while for more basic amines, the formation of the intermediate becomes the slower step. nih.govresearchgate.net
Brønsted βnuc Values for Aminolysis of 4-Nitrophenyl Derivatives
| Substrate | Amine Series | βnuc Value | Inferred Mechanism/RDS | Reference |
|---|---|---|---|---|
| Methyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | 1.0 (low pKa) to 0.3 (high pKa) | Stepwise, with change in RDS | nih.govresearchgate.net |
| Phenyl 4-Nitrophenyl Thionocarbonate | Secondary Alicyclic Amines | 0.25 | Stepwise, formation of T± is RDS | nih.gov |
| 4-Nitrophenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 | Stepwise, formation of T± is RDS | nih.gov |
| 4-Nitrophenyl Phenyl Carbonate | Secondary Amines | 0.98 (low pKa) to 0.26 (high pKa) | Stepwise, with change in RDS | rsc.org |
| 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | 0.92 | Stepwise, breakdown of T± is RDS |
Electronic Effects on Reactivity: Inductive and Field Effects
The reactivity of N-(4-nitrophenyl)naphthalen-1-amine and its derivatives is significantly influenced by the electronic properties of substituents on both the naphthalene (B1677914) and phenyl rings. These electronic influences can be broadly categorized into inductive and field effects, which modulate the electron density at the reaction centers, thereby affecting the kinetics and mechanisms of reactions involving these compounds.
The nitrogen atom of the amine bridge in this compound possesses a lone pair of electrons, rendering it nucleophilic. The reactivity of this amine is, however, attenuated by the presence of two aromatic rings, particularly the electron-withdrawing nitro group on the phenyl ring.
Inductive and Field Effects of Substituents:
Inductive effects are transmitted through the sigma bonds of the molecule, while field effects operate through space. It can be challenging to experimentally separate these two effects. In the context of this compound derivatives, substituents on the aromatic rings can either donate or withdraw electron density, thereby altering the nucleophilicity of the amine and the electrophilicity of the aromatic rings.
Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) on the phenyl ring is a powerful EWG. It exerts a strong -I (negative inductive) and -M (negative mesomeric or resonance) effect. This significantly reduces the electron density on the amine nitrogen, making it less nucleophilic compared to unsubstituted diphenylamine (B1679370) or N-phenylnaphthalen-1-amine. This reduced nucleophilicity impacts reactions such as alkylation or acylation at the nitrogen center.
Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as alkyl or methoxy (B1213986) groups, on either the naphthalene or phenyl ring would be expected to increase the electron density on the amine nitrogen. This enhancement of electron density would, in turn, increase the nucleophilicity of the amine. For instance, studies on other diarylamines have shown that alkyl substitution can influence reactivity.
Kinetic studies on the aminolysis of esters, such as 4-nitrophenyl benzoates, provide valuable insights into how electronic effects govern reactivity. In these reactions, the amine acts as a nucleophile. The rate of reaction is sensitive to the electronic nature of substituents on both the ester and the attacking amine. For example, the presence of an electronegative atom in the non-leaving group of an ester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle can be extended to understand how substituents on the this compound framework would affect its reactivity in similar nucleophilic-electrophilic interactions.
The effect of substituents on the rate of a reaction can often be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). For reactions involving this compound derivatives, a positive slope (ρ value) in a Hammett plot would indicate that the reaction is favored by electron-withdrawing substituents, while a negative ρ value would suggest that electron-donating substituents accelerate the reaction.
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are also instrumental in elucidating reaction mechanisms. Linear Brønsted plots with slopes (βnuc) between 0 and 1 are often indicative of a concerted or stepwise mechanism where the nucleophilic attack is part of the rate-determining step. nih.gov
While specific kinetic data for reactions of this compound derivatives are not extensively available in the reviewed literature, the following table summarizes the expected qualitative effects of substituents on its reactivity based on established principles of physical organic chemistry and studies on analogous systems.
| Substituent Position | Substituent Type | Expected Effect on Amine Nucleophilicity | Expected Effect on Electrophilic Aromatic Substitution |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Deactivation of phenyl ring, activation of naphthalene ring |
| Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -Br) | Decrease | Further deactivation of phenyl ring |
| Naphthalene Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Activation of naphthalene ring |
| Naphthalene Ring | Electron-Withdrawing (e.g., -CN, -SO₃H) | Decrease | Deactivation of naphthalene ring |
Supramolecular Chemistry and Intermolecular Recognition of N 4 Nitrophenyl Naphthalen 1 Amine Systems
Molecular Recognition of Guest Species by Naphthalene (B1677914) Derivatives
The ability of a host molecule to recognize and bind to a specific guest molecule is a cornerstone of supramolecular chemistry. For derivatives of naphthalen-1-amine, this recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The presence of a nitro group in N-(4-nitrophenyl)naphthalen-1-amine is expected to significantly influence its recognition properties.
Anion Recognition and Sensing Mechanisms
Naphthalene-based sensors for anions often utilize a combination of a signaling unit (the naphthalene fluorophore) and a receptor unit. The amine group in this compound can act as a hydrogen bond donor, a key feature for anion recognition. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro group on the phenyl ring, making it a more effective hydrogen-bond donor for anions.
The recognition process would likely involve the formation of hydrogen bonds between the N-H group of the host and the anion guest. This interaction can lead to a change in the electronic properties of the naphthalene ring, resulting in a detectable optical response, such as a change in color (colorimetric sensing) or fluorescence. For instance, deprotonation or significant charge transfer upon anion binding can alter the intramolecular charge transfer (ICT) character of the molecule, leading to a shift in the absorption or emission spectra. While specific studies on this compound are not available, related naphthalene-based systems have demonstrated selective sensing for anions like fluoride (B91410), acetate (B1210297), and phosphate (B84403) through similar hydrogen bonding mechanisms.
Cation and Small Organic Molecule Interactions
The potential for this compound to interact with cations is less direct than for anions. However, the nitro group's oxygen atoms and the π-electron cloud of the naphthalene and phenyl rings could engage in cation-π interactions or coordinate with metal ions.
Interactions with small organic molecules are likely to be driven by a combination of hydrogen bonding and π-π stacking. The electron-rich naphthalene system can interact with electron-deficient aromatic rings of guest molecules, while the electron-deficient nitrophenyl ring can interact with electron-rich guests. The amine bridge provides a site for hydrogen bonding with guest molecules containing hydrogen bond acceptors or donors.
Fullerene (C60) Recognition and Binding
Fullerenes, such as C60, are electron-deficient spherical molecules that are known to form stable complexes with electron-rich aromatic systems through π-π stacking interactions. The naphthalene moiety of this compound, being electron-rich, is an excellent candidate for binding with C60.
The binding would likely involve the concave surface of the naphthalene ring system interacting with the convex surface of the fullerene. The strength of this interaction would be influenced by the solvent and the specific geometry of the complex. While direct experimental data for this compound is absent, studies on other naphthalene derivatives have shown significant binding affinities for C60. For example, hydrogen-bonded aryl amide macrocycles have demonstrated the ability to complex fullerenes in solution through intermolecular π-stacking interactions. nih.gov The electron-deficient nature of fullerene C60 makes it an excellent electron acceptor, readily participating in single electron transfer (SET) processes with electron-donating amines when photosensitized. nih.gov
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The distinct structural features of this compound suggest its propensity to form various supramolecular architectures.
Ionic Cocrystals and Solvate Formation
Cocrystallization is a technique used to design crystalline materials with tailored properties. This compound, with its hydrogen bond donor (N-H) and acceptor (NO2) sites, is a prime candidate for forming cocrystals with other molecules (coformers) that have complementary functionalities.
The formation of ionic cocrystals could occur if proton transfer takes place from a more acidic coformer to the amine nitrogen or from the amine N-H to a more basic coformer. The resulting ionic species would then self-assemble into a crystalline lattice stabilized by strong electrostatic interactions and hydrogen bonds. The prediction of cocrystal formation can be guided by comparing the electrostatic potential maps of the molecule and potential coformers. figshare.com The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a possibility, depending on the crystallization conditions.
Hydrogen-Bonded Self-Assemblies
Hydrogen bonding is a powerful and directional tool for constructing supramolecular architectures. The N-H group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. This dual functionality allows for the formation of various hydrogen-bonded motifs.
Chemo- and Fluorosensor Development Based on Recognition Events
The strategic design of chemosensors and fluorosensors often leverages the unique electronic and photophysical properties of aromatic amines and nitroaromatic compounds. While specific research on this compound as a sensor is not extensively documented, the foundational components of this molecule—the naphthalen-1-amine and nitrophenyl moieties—are well-established building blocks in the field of supramolecular chemistry for the development of sophisticated sensing systems. The potential for this compound to act as a sensor is rooted in the principles of host-guest chemistry, where the molecule can selectively bind to specific analytes (guests), resulting in a detectable signal.
The naphthalen-1-amine scaffold serves as an excellent fluorophore, a molecule that can re-emit light after being excited by it. Its fluorescence properties are highly sensitive to its chemical environment. The attachment of a nitrophenyl group, which is strongly electron-withdrawing, to the naphthalene system can lead to the creation of a donor-acceptor (D-A) system. In such a system, the naphthalene group acts as the electron donor and the nitrophenyl group as the electron acceptor. This arrangement is conducive to photophysical processes like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET), which are frequently exploited in the design of fluorescent sensors.
The development of chemo- and fluorosensors based on recognition events involving naphthalen-1-amine and nitrophenylamine derivatives has led to the detection of a wide array of analytes, including ions and neutral molecules.
A notable application of naphthalene-derived sensors is in the detection of metal ions. For instance, a Schiff base chemosensor incorporating a naphthalene unit, 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS), has been synthesized for the selective detection of Zn²⁺ ions in aqueous solutions. rsc.org The binding of Zn²⁺ to the sensor results in a significant, 10-fold enhancement of its fluorescence intensity. rsc.org This sensor demonstrates high selectivity, avoiding interference from other common ions like Cd²⁺, and has a low detection limit of 1.91 x 10⁻⁶ M for Zn²⁺. rsc.org Similarly, another naphthalene derivative fluorescent probe, F6, was designed for the highly selective and sensitive detection of Al³⁺. mdpi.com The fluorescence intensity of this system increases with higher concentrations of Al³⁺. mdpi.com
Naphthalene-based structures are also effective in sensing anions. A colorimetric sensor, created by combining 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminothiophenol, exhibits a distinct color change from light green to red in the presence of acetate (AcO⁻), fluoride (F⁻), and dihydrogen phosphate (H₂PO₄⁻) anions. nih.gov This sensor is particularly selective for acetate, with a detection limit as low as 1.1 x 10⁻⁷ M. nih.gov Furthermore, naphthalene urea (B33335) derivatives have been developed as anion receptors, where the binding properties are influenced by substituents on the phenyl ring of the urea group. semanticscholar.org
The triphenylamine (B166846) moiety, which is structurally related to the nitrophenylamine portion of this compound, is another key component in fluorescent probes. Triphenylamine-based fluorescent probes are recognized for their utility in a variety of biomedical applications due to their distinct donor-acceptor structures and tunable photophysical properties. bohrium.com These probes have been successfully employed for the rapid detection of thiophenols and for sensing nitroaniline isomers. researchgate.netnih.gov For example, a triphenylamine-functionalized luminescent sensor has demonstrated high sensitivity and a rapid response time for detecting p-nitroaniline. rsc.org
The nitro group itself is a crucial functional group in chemosensors, often used for the detection of nitroaromatic explosives. Fluoranthene-based fluorescent chemosensors have been evaluated for the detection of picric acid at the parts-per-billion level through a process of static fluorescence quenching.
The following table summarizes the performance of various chemosensors based on naphthalen-1-amine and nitrophenylamine derivatives.
| Sensor Type | Analyte Detected | Limit of Detection | Key Findings |
| Naphthalene-derived Schiff base (NS) rsc.org | Zn²⁺ | 1.91 x 10⁻⁶ M | 10-fold fluorescence enhancement; selective against Cd²⁺. |
| Naphthalene-based colorimetric sensor nih.gov | AcO⁻, F⁻, H₂PO₄⁻ | 1.1 x 10⁻⁷ M (for AcO⁻) | Naked-eye detectable color change from light green to red. |
| Naphthalene derivative fluorescent probe (F6) mdpi.com | Al³⁺ | Not Specified | Fluorescence intensity increases with Al³⁺ concentration. |
| Triphenylamine-functionalized luminescent sensor rsc.org | p-Nitroaniline | ~0.10 ppm | Highly sensitive and rapid response time (30 s). |
| Triphenylamine derivative probe (Probe-TPA) nih.gov | Thiophenols | Not Specified | Fast response (within 15 s) with ~200-fold fluorescence enhancement. |
These examples underscore the versatility of the naphthalen-1-amine and nitrophenylamine frameworks in the construction of highly sensitive and selective chemo- and fluorosensors for a diverse range of analytes. The underlying principle of these sensors is the specific interaction between the sensor molecule and the analyte, which modulates the photophysical properties of the sensor, leading to a measurable optical response.
Metal Complexation Chemistry of N 4 Nitrophenyl Naphthalen 1 Amine Ligands
Synthesis of Metal Complexes
The synthesis of metal complexes with ligands structurally related to N-(4-nitrophenyl)naphthalen-1-amine is typically achieved through two primary routes: conventional heating and microwave-assisted synthesis.
Conventional and Microwave-Assisted Synthetic Routes
Conventional synthesis would likely involve dissolving the this compound ligand in a suitable solvent, followed by the addition of a metal salt solution. The mixture would then be heated under reflux for a specific period to facilitate the complexation reaction. core.ac.uk
Microwave-assisted synthesis offers a more rapid and often more efficient alternative. tandfonline.com This technique utilizes microwave irradiation to accelerate the reaction, leading to shorter reaction times and potentially higher yields. The general procedure would involve placing the reactants in a microwave reactor and irradiating them for a predetermined time and at a specific power level.
Stoichiometric Considerations in Complex Formation (e.g., M:L Ratios)
The stoichiometry of the resulting metal complexes, specifically the metal-to-ligand (M:L) ratio, is a critical factor that is determined experimentally. By varying the molar ratios of the metal salt and the ligand during synthesis, complexes with different stoichiometries can be obtained. Common ratios for bidentate ligands include 1:1 and 1:2 (M:L). The specific ratio is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. For related benzimidazole (B57391) ligands, 2:1 (L:M) stoichiometric ratios have been reported. nih.gov
Characterization of Metal Complexes
Once synthesized, the confirmation of the formation of the metal complex and the elucidation of its structure and properties would be carried out using a variety of analytical techniques.
Spectroscopic Confirmation (NMR, FT-IR, UV-Vis)
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups in the ligand upon complexation, such as the N-H and C-N stretching vibrations, provide evidence of bonding. The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. core.ac.uk
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes are compared to that of the free ligand. The appearance of new absorption bands or shifts in the existing bands can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, offering insights into the coordination environment. core.ac.uk
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand and to infer changes upon complexation. Shifts in the chemical shifts of protons and carbons near the coordination site can confirm the binding of the ligand to the metal.
Elemental Analysis and Molecular Weight Determination
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex. core.ac.uk Molecular weight determination, often through mass spectrometry, further helps in confirming the identity and purity of the synthesized complexes. tandfonline.com
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are crucial for determining the magnetic properties of the metal complexes, which in turn provides information about the number of unpaired electrons and the geometry of the complex. core.ac.uklibretexts.org The magnetic moment can help distinguish between high-spin and low-spin complexes in certain transition metals and can suggest geometries such as octahedral or tetrahedral. libretexts.org
Structural Elucidation of Coordination Complexes
Coordination Sphere Geometry (e.g., Tetrahedral, Octahedral)
The geometry of the coordination sphere around a central metal ion is dictated by factors such as the size and oxidation state of the metal, the steric and electronic properties of the ligands, and the metal-to-ligand ratio. For transition metal complexes involving Schiff base ligands analogous to this compound, a distorted octahedral geometry is frequently observed.
For instance, studies on complexes of La(III), Co(II), Ni(II), and Cu(II) with a related Schiff base, 2-((4-nitrophenyl)imino)methyl)phenol, have suggested a distorted octahedral structure for all the complexes based on spectroscopic and analytical data. tandfonline.com Similarly, organotellurium(IV) complexes with a thiophene-based Schiff base incorporating a p-nitroaniline fragment are also proposed to adopt an octahedral geometry. researchgate.net In a well-characterized nickel(II) complex with a different naphthalen-1-yl derived ligand, 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, single-crystal X-ray diffraction confirmed a distorted octahedral geometry around the Ni(II) center. uomphysics.net This recurring observation of octahedral or distorted octahedral geometries suggests that this compound and its derivatives are sufficiently bulky and possess appropriate donor atoms to support a coordination number of six around the metal ion.
Table 1: Common Coordination Geometries in Related Metal Complexes
| Metal Ion | Ligand Type | Observed Geometry | Reference |
| La(III), Co(II), Ni(II), Cu(II) | Schiff base of 4-nitroaniline (B120555) & salicylaldehyde | Distorted Octahedral | tandfonline.com |
| Te(IV) | Schiff base of p-nitroaniline & thiophene (B33073) carboxaldehyde | Octahedral | researchgate.net |
| Ni(II) | Naphthalen-1-yl thiosemicarbazide (B42300) derivative | Distorted Octahedral | uomphysics.net |
| Cd(II) | o-phenylenediamine/naphthalene-1,5-disulfonate | Distorted Octahedral |
Ligand Denticity and Binding Modes
The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. This compound and its Schiff base analogues can act as multidentate ligands. The primary binding site is typically the nitrogen atom of the amine or imine group. Additional coordination can occur through an oxygen atom of the nitro group or via the π-system of the aromatic rings.
In related Schiff base complexes, the ligand often acts as a bidentate or tridentate chelating agent. For example, in complexes of a 1,2,4-triazole-derived Schiff base containing a 4-nitrophenyl group, the ligand coordinates to Zn(II), Cd(II), and Hg(II) ions in a bidentate fashion through the azomethine nitrogen and a sulfur atom from the triazole ring. uobabylon.edu.iq For the ligand 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, it acts as a tridentate chelate, binding through two nitrogen atoms and a sulfur atom. uomphysics.net This chelation enhances the stability of the resulting metal complexes. Given these precedents, it is plausible that this compound would function as at least a bidentate ligand, coordinating through the amine nitrogen and an oxygen of the nitro group to form a stable chelate ring.
Single Crystal X-ray Diffraction for Complex Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for the structural elucidation of crystalline materials. uomphysics.net This technique allows for the precise determination of the atomic arrangement within a crystal, providing unequivocal evidence of the coordination geometry, bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a closely related Schiff base, synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitroaniline, revealed a zwitterionic form in the solid state. nih.gov The molecule was found to be nearly planar, with the naphthalene (B1677914) and nitrophenyl ring systems being almost coplanar. The crystal packing was stabilized by intermolecular C—H···O hydrogen bonds, forming layered structures. nih.gov For the nickel(II) complex [NiIIL2], where L is 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, SC-XRD analysis provided detailed crystallographic data, confirming its triclinic crystal system and distorted octahedral coordination. uomphysics.net Such studies are indispensable for correlating the structure of these complexes with their observed physical and chemical properties.
Table 2: Crystallographic Data for a Related Ni(II) Complex
| Parameter | [Ni(C22H16N4S)2] |
| Formula | C44H32N8NiS2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.1764(3) |
| b (Å) | 13.5808(3) |
| c (Å) | 14.5921(4) |
| α (°) | 95.2750(10) |
| β (°) | 111.3480(10) |
| γ (°) | 109.9500(10) |
| Volume (ų) | 2047.20(9) |
| Source: uomphysics.net |
Electronic and Photophysical Properties of Metal Complexes
The interaction between metal ions and conjugated organic ligands like this compound gives rise to unique electronic and photophysical behaviors. These properties are governed by electronic transitions within the molecule, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT), as well as intraligand (IL) transitions. chiba-u.jp
Ligand-to-Ligand Charge Transfer (LLCT) Bands
Ligand-to-ligand charge transfer (LLCT) is an electronic transition that can occur in metal complexes containing both electron-donating and electron-accepting ligands. In the context of this compound complexes, the naphthalene moiety can be considered electron-rich, while the nitrophenyl group is electron-deficient. This electronic disparity within the ligand framework itself, or in heteroleptic complexes with other ligands, can facilitate LLCT transitions upon photoexcitation. These transitions typically appear as low-energy bands in the electronic absorption spectrum. The study of platinum(II) terpyridyl complexes has shown that the nature of the excited state can be switched between LLCT, intraligand charge transfer (ILCT), and MLCT states by changing external factors like pH. nih.gov
Luminescence Properties of Solid-State Complexes
The presence of extended aromatic systems, such as the naphthalene group in the this compound ligand, often imparts luminescent properties to their metal complexes. The emission characteristics are highly dependent on the nature of the metal ion, the ligand structure, and the rigidity of the complex in the solid state.
Coordination polymers constructed from 1,4-naphthalenedicarboxylate and various N-donor ligands have been shown to exhibit strong luminescence at room temperature. rsc.org For example, cadmium(II) complexes from this family display intense emission, which is attributed to the photophysical properties of the naphthalene-containing ligand. rsc.org The emission is often linked to intraligand (π-π*) transitions, which can be modified upon coordination to the metal center. researchgate.net The rigid framework of a coordination polymer can minimize non-radiative decay pathways, thereby enhancing the luminescence quantum yield. It is therefore anticipated that metal complexes and coordination polymers of this compound would also exhibit interesting solid-state luminescence, making them potential candidates for applications in optical materials. rsc.orgrsc.org
Specialized Applications and Advanced Materials Science Incorporating N 4 Nitrophenyl Naphthalen 1 Amine Motifs
Charge Transport Materials in Organic Electronics
The core structure of N-(4-nitrophenyl)naphthalen-1-amine, featuring electron-donating (naphthalene-amine) and electron-withdrawing (nitrophenyl) groups, is a classic blueprint for materials with interesting charge transport properties. This donor-acceptor (D-A) architecture is fundamental to the design of organic semiconductors.
Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
In the realm of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The triphenylamine (B166846) and naphthalene-based derivatives are among the most successful classes of HTMs. For instance, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is a widely used HTM known for its good hole mobility and thermal stability. rsc.org
While specific experimental data on the hole mobility and device performance of this compound in OLEDs is not readily found, its structural motifs suggest it is a promising candidate for investigation as an HTM.
Charge Storage Materials and Electrochemical Properties
The donor-acceptor nature of this compound also suggests potential for applications in charge storage materials. The ability of the molecule to be both oxidized (at the naphthalene-amine donor part) and reduced (at the nitrophenyl acceptor part) is the fundamental requirement for a material to store charge. The electrochemical behavior, which can be studied using techniques like cyclic voltammetry, would reveal the redox potentials and the stability of the resulting radical cations and anions.
Materials with stable and reversible redox states are valuable for applications in organic memory devices and batteries. The energy levels of the HOMO and LUMO, influenced by the donor and acceptor strengths, would determine the voltage characteristics of such a charge storage device. The stability of the charged species would be crucial for the device's retention time and cyclability.
Photochromic and Optical Materials
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is at the heart of developing light-responsive materials for various optical applications.
Principles of Photochromism and Light-Responsive Materials
The phenomenon of photochromism often involves processes like cis-trans isomerization, pericyclic reactions, or intramolecular group transfer. In the case of this compound, the presence of the nitro group, a known photoactive moiety, and the extended π-system of the naphthalene (B1677914) ring could potentially lead to photo-induced changes. For instance, intramolecular charge transfer (ICT) upon photoexcitation is a common phenomenon in D-A molecules. This ICT state can sometimes lead to a metastable, structurally different state with a distinct absorption spectrum.
While there is no direct evidence of photochromism in this compound in the reviewed literature, related nitrophenyl and naphthalene derivatives have been explored for their photoresponsive properties. The specific substitution pattern and the electronic coupling between the donor and acceptor moieties would be critical in determining if and how this molecule exhibits photochromism.
Potential for Optical Memory Devices and Displays
Should this compound or its derivatives exhibit robust photochromism, they could be candidates for applications in optical memory devices. The two distinct states (e.g., the initial state and the photo-induced state) could represent the "0" and "1" of a binary data bit. The ability to write information with light of a specific wavelength and erase it with another wavelength or with heat is the fundamental principle of rewritable optical data storage.
Furthermore, the change in absorption, and thus color, associated with photochromism could be harnessed for creating photo-switchable displays or smart windows, where the transparency can be controlled by light. The fatigue resistance (the number of switching cycles before degradation) and the thermal stability of both isomers would be key parameters for practical applications.
Sensor Development based on Selective Recognition
The development of chemical sensors that can selectively detect specific ions or molecules is a field of immense importance. The design of such sensors often relies on a receptor unit that can selectively bind to the target analyte and a signaling unit that transduces this binding event into a measurable signal, such as a change in color or fluorescence.
Naphthalene derivatives are well-known for their fluorescent properties and have been widely used as building blocks for fluorescent chemosensors. The amine group in this compound can act as a binding site for metal ions or as a protonation site. The nitrophenyl group, being electron-withdrawing, can modulate the electronic properties of the naphthalene fluorophore upon binding of an analyte to the amine group.
Fluorescence Sensors for Chemical Species
The naphthalenamine portion of the molecule is inherently fluorescent. Related compounds, such as N-phenyl-1-naphthylamine (NPN), are well-established fluorescent probes used to investigate the structure and interactions of biological molecules and membranes. medchemexpress.comnih.govosha.gov NPN, for instance, exhibits strong fluorescence with an excitation wavelength of 337 nm and an emission wavelength of around 407-420 nm, which is sensitive to the polarity of its environment. medchemexpress.comnih.gov
The introduction of a 4-nitrophenyl group to the naphthalen-1-amine structure is critical. The nitro group is a strong electron acceptor and can act as a fluorescence quencher through mechanisms like photoinduced electron transfer (PeT). This intrinsic "quencher-fluorophore" design in a single molecule makes this compound a prime candidate for "turn-off" or "turn-on" fluorescent sensors. For example, a probe incorporating a similar nitrophenyl thiosemicarbazide (B42300) and a naphthalimide fluorophore was developed for the simultaneous monitoring of viscosity and nitric oxide in living cells. nih.gov The interaction with specific analytes can disrupt the PeT process, leading to a measurable increase in fluorescence intensity. This principle allows for the design of highly selective sensors for various chemical species.
Colorimetric Detection Systems
The extended π-conjugated system encompassing both the naphthalene and nitrophenyl rings, along with the electron-withdrawing nature of the nitro group, confers distinct chromophoric properties to this compound. This makes it suitable for the development of colorimetric detection systems. nih.gov Changes in the chemical environment, such as variations in pH or the presence of specific ions or molecules, can alter the electronic distribution within the molecule. This, in turn, modifies its absorption spectrum in the visible range, resulting in a color change that can be detected visually or with a spectrometer. nih.gov
Research on related compounds supports this potential. For instance, a colorimetric assay using 2-(4-nitrophenyl)ethan-1-amine as an amine donor results in a red precipitate, indicating enzymatic activity. researchgate.net Similarly, functionalized gold nanoparticles have been used for the colorimetric detection of naphthalene and other polycyclic aromatic hydrocarbons. mdpi.com The inherent color of this compound and its derivatives allows them to serve as indicators in various analytical methods, including the detection of environmental contaminants like N-nitrosodimethylamine (NDMA). nih.gov
Applications in Dye Chemistry
Aromatic amines are foundational components in the synthesis of azo dyes, which constitute a major class of commercial colorants. icrc.ac.ir this compound serves as a valuable scaffold or intermediate in this field, contributing to the creation of dyes with specific colors and high-performance characteristics.
Chromaticity and Colorimetric Properties
The color of dyes derived from this compound is determined by electronic transitions within its molecular structure. The combination of the electron-donating amine and the electron-withdrawing nitro group, connected through the conjugated naphthalene and phenyl rings, creates a strong "push-pull" system. This configuration lowers the energy gap for π-π* transitions, shifting the absorption of light into the visible spectrum and resulting in intense color.
The final color is highly dependent on the complete structure of the dye. In azo dyes, where a diazotized amine is coupled with a component like a naphthol or another amine, the extended conjugation is responsible for the color. Research on analogous azo dyes synthesized from aniline (B41778) derivatives and naphthalenediol reveals absorption maxima (λmax) in the visible range, leading to a variety of colors from orange to red. nih.gov The specific wavelength and intensity of absorption are influenced by substituents on the aromatic rings and the solvent used. icrc.ac.irnih.gov For instance, a dye synthesized from 4-nitroaniline (B120555) and 2,3-naphthalenediol exhibits a λmax of 470 nm in DMF. nih.gov
Table 1: Spectral Properties of an Analogous Azo Dye
| Dye Structure | Solvent | λmax (nm) | Molar Absorptivity (εmax, mol⁻¹dm³cm⁻¹) |
|---|---|---|---|
| 3-Hydroxy-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one | DMF | 470 | 13,750 |
Data sourced from a study on related aryldiazenyl disperse dyes. nih.gov
Applications in Textile Dyeing Research
The structural characteristics of this compound make it and its derivatives particularly suitable for use as disperse dyes for synthetic fibers like polyester (B1180765). nih.gov Disperse dyes are non-ionic molecules with low water solubility that can penetrate and color hydrophobic fibers at high temperatures. The nitrophenyl and naphthalene groups contribute to the substantivity and affinity of the dye for polyester.
Research has demonstrated the successful synthesis and application of novel disperse dyes based on similar structures. A series of azo dyes prepared from various aniline derivatives and 2,3-naphthalenediol were applied to polyester fabrics, yielding shades from yellow to reddish-brown. nih.gov These dyes exhibited good fastness properties, which are critical for textile applications. Fastness refers to the resistance of the color to fading or running when exposed to washing, light, and rubbing. The evaluation of these properties is a standard part of textile dyeing research. icrc.ac.irresearchgate.net
Table 2: Fastness Properties of a Related Disperse Dye on Polyester Fabric
| Dye | Light Fastness (out of 8) | Wash Fastness (out of 5) | Rubbing Fastness (Dry, out of 5) | Rubbing Fastness (Wet, out of 5) |
|---|---|---|---|---|
| 1-((4-nitrophenyl)diazenyl)naphthalene-2,3-diol | 5 | 4-5 | 4 | 4 |
Data represents typical results for disperse dyes synthesized from 4-nitroaniline derivatives. nih.gov
Q & A
Q. What are the primary synthetic routes for N-(4-nitrophenyl)naphthalen-1-amine, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: Synthesis often involves coupling reactions between naphthalen-1-amine and 4-nitroaryl halides. For example, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like sodium tert-butoxide in anhydrous toluene or ethyl acetate at 80–100°C can yield the compound with high purity . Optimization focuses on catalyst loading (0.6–1.2 mol%), degassing protocols to prevent oxidation, and reaction time (8–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- UV-Vis : Identifies π→π* transitions in the nitro and naphthyl groups (λmax ~270–310 nm) .
- FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves aromatic protons (δ 6.8–8.5 ppm) and NH coupling (δ ~5.2 ppm); <sup>13</sup>C NMR distinguishes nitro-substituted carbons (δ ~145–150 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and packing. Monoclinic systems (e.g., P2₁/c) are common, with cell parameters a ≈7.7 Å, b ≈13.9 Å, c ≈14.3 Å .
Q. How does the nitro group in this compound influence its biological activity?
Methodological Answer: The nitro group enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets. For example, in antimicrobial studies, nitro-substituted analogs exhibit stronger binding to microbial enzymes (e.g., cytochrome P450) via hydrogen bonding and π-π stacking . Activity is validated via minimum inhibitory concentration (MIC) assays against E. coli and S. aureus (typical MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. What structural features of this compound contribute to its non-linear optical (NLO) properties?
Methodological Answer: The planar naphthyl-nitrophenyl system creates a conjugated π-electron network, enabling charge-transfer transitions. Hyperpolarizability (β) values, calculated via density functional theory (DFT), correlate with intramolecular charge transfer from the electron-rich naphthylamine to the nitro group. Experimental validation uses Kurtz-Perry powder tests, with second-harmonic generation (SHG) efficiencies 1.5–2× urea .
Q. How can researchers resolve contradictions in reported antiproliferative activity data for this compound derivatives?
Methodological Answer: Discrepancies in IC50 values (e.g., 1 mM in HeLa cells vs. higher toxicity in other lines ) arise from assay conditions (e.g., serum concentration, exposure time). Standardization steps:
- Use synchronized cell populations (G1 phase) to minimize variability.
- Validate via dual assays (MTT and trypan blue exclusion).
- Control for nitroreductase activity, which modulates prodrug activation .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic applications?
Methodological Answer: Global reactivity descriptors (e.g., electronegativity [χ], chemical potential [μ]) derived from DFT calculations (B3LYP/6-311++G** basis set) predict sites for electrophilic/nucleophilic attack. Fukui indices identify the nitro group as the primary electrophilic center (ƒ⁺ ≈0.12) and the amine nitrogen as nucleophilic (ƒ⁻ ≈0.09) . Molecular docking (AutoDock Vina) further screens interactions with catalytic substrates .
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound derivatives be addressed?
Methodological Answer:
Q. What mechanistic insights explain the corrosion inhibition properties of structurally related naphthylamine derivatives?
Methodological Answer: Adsorption on metal surfaces (e.g., mild steel) follows the Langmuir isotherm. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct ≈1200 Ω·cm² at 100 ppm inhibitor concentration). Synergy with iodide ions enhances film stability via co-adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
